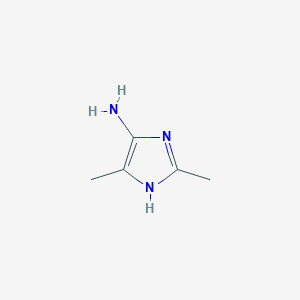

2,4-Dimethyl-1H-imidazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-imidazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEUKGZQWCQZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dimethyl 1h Imidazol 5 Amine and Its Core Scaffolds

Regiospecific and Chemoselective Synthetic Routes to the Imidazole (B134444) Core

The controlled synthesis of substituted imidazoles, particularly those with specific substitution patterns like the 2,4-dimethyl configuration, relies on methods that offer high regioselectivity. Several classical and modern synthetic strategies can be employed to construct the imidazole core.

The Debus-Radziszewski imidazole synthesis is a foundational method that involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). numberanalytics.compharmaguideline.com To achieve the 2,4-dimethyl-1H-imidazole scaffold, 2,3-butanedione (B143835) (a dicarbonyl), acetaldehyde (B116499) (an aldehyde), and an ammonia source like ammonium (B1175870) acetate (B1210297) would be the required starting materials. The reaction condenses these three components to form the desired imidazole ring.

Modern advancements often utilize transition-metal catalysis to achieve higher efficiency and selectivity. numberanalytics.com For instance, copper-catalyzed methods have been developed for the synthesis of 1,2,4-trisubstituted imidazoles through the diamination of terminal alkynes with amidines. organic-chemistry.org While not directly producing a 2,4-disubstituted pattern, these methods highlight the power of catalysis in controlling the regiochemical outcome of imidazole ring formation. Another approach involves the ketone oxidation followed by condensation with aldehydes, which can yield 2,4(5)-disubstituted imidazoles. organic-chemistry.org

The inherent tautomerism of the imidazole ring can complicate regioselectivity, but strategic selection of starting materials and reaction conditions allows for the targeted synthesis of the 2,4-dimethyl-1H-imidazole core, which serves as a crucial precursor to the final aminated product. numberanalytics.com

Multicomponent Reaction Strategies for Imidazole Ring Formation

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.orgresearchgate.net The synthesis of the imidazole scaffold is particularly well-suited to MCR strategies.

The most common MCR for imidazole synthesis is a three-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. researchgate.net This one-pot condensation is a practical route to 2,4,5-trisubstituted imidazoles. To specifically target the 2,4-dimethylimidazole (B189465) core, a variation of this reaction using appropriate precursors is necessary. For example, the reaction of 2,3-butanedione, acetaldehyde, and ammonium acetate provides a direct pathway. researchgate.net

Four-component reactions have also been developed, which introduce a primary amine into the mixture to yield N-1 substituted imidazoles. organic-chemistry.org These reactions demonstrate the versatility of MCRs in creating a diverse library of imidazole derivatives. The general mechanism for these reactions typically involves the initial condensation of the dicarbonyl compound with ammonium acetate to form a diimine intermediate, which then reacts with the aldehyde. researchgate.net

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Three-component | Benzil, Aldehyde, Ammonium Acetate | Ionic Liquid | 2,4,5-Trisubstituted Imidazoles | organic-chemistry.org |

| Three-component | 1,2-Diketone, Aldehyde, Ammonium Acetate | Urea-ZnCl₂ | Triaryl-1H-imidazoles | organic-chemistry.org |

| Four-component | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, Heat | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |

| Three-component | α-Azido Chalcones, Aldehyde, Aniline | Erbium triflate | Highly Substituted Imidazoles | organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for imidazole synthesis. numberanalytics.com These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient conditions.

One notable green strategy is the development of catalyst-free synthesis. A simple and efficient procedure for preparing 2,4,5-triaryl imidazoles involves a one-pot condensation of benzil, aldehydes, and ammonium acetate in refluxing ethanol (B145695) without any added catalyst. nih.gov This "catalyzed-by-itself" approach represents a significant step towards sustainable chemical production. nih.gov

The use of ultrasonic irradiation is another green technique that can accelerate reaction rates, increase yields, and reduce energy consumption. nih.gov One-pot syntheses of tetrasubstituted imidazoles have been successfully carried out under ultrasound conditions using recyclable acidic catalysts. nih.gov Similarly, microwave-assisted synthesis has been employed, often in combination with green solvents like water or using solvent-free conditions, to produce polysubstituted imidazoles efficiently. researchgate.net The use of recoverable and reusable catalysts, such as Cr₂O₃ nanoparticles, further enhances the sustainability of these methods. researchgate.net

Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

The choice of catalyst is paramount in modern imidazole synthesis, directly influencing reaction efficiency, selectivity, and substrate scope. A wide array of catalytic systems have been explored, ranging from simple Lewis acids to complex nano-catalysts.

Transition metal catalysts , such as those based on copper and palladium, are widely used to improve the efficiency and selectivity of imidazole formation. numberanalytics.com Copper catalysts, for example, facilitate the synthesis of complex imidazole derivatives through various coupling and cyclization reactions. rsc.orgorganic-chemistry.org Nickel-based catalysts have been used in efficient one-pot, microwave-assisted syntheses of 2,4,5-trisubstituted imidazoles. organic-chemistry.org

Heterogeneous catalysts offer the significant advantage of easy separation and recyclability. Magnetic nanoparticles, such as ZnFe₂O₄, have been employed as catalysts for the synthesis of substituted imidazoles, where the iron is proposed to act as a Lewis acid to activate carbonyl groups. rsc.org Other examples include Cr₂O₃ nanoparticles and TiO₂ under solvent-free conditions. researchgate.net

The reaction conditions are also critical. Solvent-free reactions, microwave irradiation, and the use of ionic liquids have all been shown to enhance yields and reduce reaction times in the synthesis of various imidazole derivatives. organic-chemistry.orgresearchgate.net

| Catalyst System | Substrates | Conditions | Key Advantages | Reference |

| Copper Salts (e.g., Cu(OAc)₂) | N-Alkyl enamines, TMSN₃ | (Diacetoxyiodo)benzene | Domino azidation/intramolecular C-H amination | organic-chemistry.org |

| Nickel Complex (Ni-C) | Aldehydes, Benzil, Ammonium Acetate | Microwave, One-pot | High efficiency, Catalyst is reusable | organic-chemistry.org |

| ZnFe₂O₄ Nanoparticles | Aldehydes, Benzil, Primary Amines | Heterogeneous catalysis | Catalyst is magnetic and recoverable | rsc.org |

| Cr₂O₃ Nanoparticles | Aromatic Aldehydes, Benzil, Ammonium Acetate | Microwave, Water | Green solvent, Reusable catalyst | researchgate.net |

| No Catalyst | Benzil, Aldehydes, Ammonium Acetate | Refluxing Ethanol | Inexpensive, Simple, Environmentally friendly | nih.gov |

Precursor Synthesis and Functional Group Transformations Leading to 2,4-Dimethyl-1H-imidazol-5-amine

The synthesis of the target molecule, this compound, is typically achieved through a multi-step process that begins with the formation of the 2,4-dimethylimidazole core, followed by strategic functional group transformations. A common and effective route involves the introduction of a nitro group, which then serves as a precursor to the desired amine.

Step 1: Synthesis of the Precursor 2,4-Dimethyl-5-nitro-1H-imidazole

The most direct method to introduce a functional group at the 5-position is through electrophilic substitution on the pre-formed 2,4-dimethylimidazole ring. The synthesis of 2,4-Dimethyl-5-nitro-1H-imidazole is typically accomplished through the nitration of 2,4-dimethylimidazole. This reaction is generally carried out using a mixture of nitric acid and sulfuric acid, which acts as the nitrating agent to install the nitro (-NO₂) group regioselectively at the 5-position of the imidazole ring. This nitro-substituted imidazole is a critical intermediate.

Step 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the 5-nitro group to a 5-amino (-NH₂) group. This transformation is a standard procedure in organic synthesis. Various reducing agents can be employed for this purpose, including:

Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).

Metal-acid systems (e.g., tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl)).

Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄).

This reduction converts 2,4-Dimethyl-5-nitro-1H-imidazole into the final product, this compound.

More advanced, though less common, strategies for introducing the amine group could involve direct C-H amination techniques, which represent a frontier in synthetic chemistry for their potential to form C-N bonds on unactivated C-H bonds. acs.org Another innovative route involves the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can rearrange under acidic conditions to form functionalized 1H-imidazole derivatives. mdpi.com These cutting-edge methods offer alternative pathways that may be explored for the synthesis of this and related compounds.

Elucidation of Reactivity Patterns and Mechanistic Investigations of 2,4 Dimethyl 1h Imidazol 5 Amine

Electrophilic Reactions on the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle susceptible to electrophilic attack. longdom.org The presence of two nitrogen atoms and the amine group in 2,4-Dimethyl-1H-imidazol-5-amine influences the regioselectivity of these reactions. The amine group at C5 is a strong activating group, directing electrophiles to the ortho and para positions. However, the positions of the nitrogen atoms and the existing methyl groups also play a crucial role in determining the site of electrophilic substitution.

Recent studies on the C-H amination of arenes and heteroarenes have shown that 1-alkylimidazoles are aminated at the 4-position. acs.org This suggests that electrophilic substitution on this compound might favor the remaining unsubstituted carbon atom on the ring, which is C2. However, the steric hindrance from the adjacent methyl group at C2 could influence the reaction's feasibility. Further research is needed to definitively establish the preferred site of electrophilic attack on this specific molecule.

Nucleophilic Reactions Involving the Amine Functionality and Ring Nitrogens

The exocyclic amine group at the C5 position of this compound is a primary nucleophile. It can readily participate in reactions with various electrophiles. For instance, it can undergo acylation, alkylation, and condensation reactions. The nucleophilicity of the amine is influenced by the electronic effects of the dimethyl-substituted imidazole ring.

The nitrogen atoms within the imidazole ring also exhibit nucleophilic character. The lone pair of electrons on the N1 and N3 atoms can participate in reactions, although their reactivity is generally lower than that of the exocyclic amine. The specific tautomeric form of the imidazole ring present under the reaction conditions will determine which ring nitrogen is more susceptible to nucleophilic attack. Studies on related imidazole systems have shown that both exocyclic and ring nitrogen atoms can be involved in nucleophilic reactions, such as the pseudo-Michael reaction. researchgate.net

Tautomerism and Prototropic Shifts of the 1H-Imidazole Moiety

The 1H-imidazole moiety of this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms (N1 and N3). This phenomenon is known as prototropic tautomerism. The relative stability of these tautomers depends on various factors, including the solvent, temperature, and the electronic nature of the substituents on the imidazole ring.

For this compound, two principal tautomers can be envisioned: one where the proton is on N1 and another where it resides on N3. The presence of the methyl groups at C2 and C4 and the amine group at C5 will influence the equilibrium between these forms. While specific studies on the tautomerism of this exact compound are limited, research on similar substituted imidazoles and other heterocyclic systems like pyrimidines demonstrates the prevalence and importance of tautomeric equilibria in determining chemical reactivity. nih.govwikipedia.org The different tautomers can exhibit distinct reactivity patterns in both electrophilic and nucleophilic reactions.

Reaction Mechanisms and Kinetic Studies of Chemical Transformations

Understanding the mechanisms of chemical transformations involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling.

For instance, in nucleophilic aromatic substitution reactions, the mechanism can proceed through a concerted pathway or a stepwise Meisenheimer intermediate. nih.gov The preferred pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. Detailed kinetic studies would be necessary to elucidate the specific mechanism for reactions of this compound. Similarly, the mechanisms of multicomponent reactions involving imine intermediates, which could be formed from the amine functionality of the title compound, have been investigated and often involve a cascade of ordered reactions. nih.gov

Radical Reactions and Redox Chemistry of the Compound

The imidazole ring system and the amine functionality can participate in radical reactions and redox processes. The amine group can be oxidized to form nitrogen-centered radicals, which can then undergo further transformations. acs.org The imidazole ring itself can also be involved in redox chemistry, particularly in the formation of stable radical species.

Studies on related imidazole derivatives, such as 5-aryl-4,4-dimethyl-4H-imidazole 3-oxides, have shown their ability to form persistent hybrid phenoxyl–nitroxyl radicals upon oxidation. nih.govmdpi.comresearchgate.netnih.gov This suggests that this compound could also exhibit interesting redox behavior, potentially acting as an antioxidant or participating in radical-mediated synthetic transformations. The specific redox potential and the stability of the resulting radical species would be influenced by the methyl and amine substituents on the imidazole ring.

Sophisticated Structural Characterization and Conformational Analysis of 2,4 Dimethyl 1h Imidazol 5 Amine

X-ray Crystallographic Studies and Solid-State Structural Insights

While a specific single-crystal X-ray diffraction study for 2,4-Dimethyl-1H-imidazol-5-amine has not been reported in the refereed literature, its solid-state structure can be inferred from analyses of closely related imidazole (B134444) derivatives, such as 4,5-dimethyl-1H-imidazole. The crystal structure of such compounds is typically characterized by a planar imidazole ring.

Table 1: Expected Crystallographic Parameters for this compound (Inferred from Related Structures)

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Interactions | N-H···N and N-H···N hydrogen bonding |

| Imidazole Ring | Planar |

Solution-State Conformation and Dynamics via Advanced NMR Spectroscopy

The solution-state structure and dynamics of this compound can be thoroughly investigated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the substituent effects on the imidazole ring.

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups, the amino protons, and the N-H proton of the imidazole ring. The chemical shifts of the methyl protons would be in the upfield region, while the amino and N-H protons would appear further downfield and may be subject to exchange broadening. The position of the N-H signal would also be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would provide five distinct signals corresponding to the five carbon atoms of the molecule. The chemical shifts of the imidazole ring carbons would be in the aromatic region, with the C2 carbon typically appearing at the most downfield position. The methyl carbons would have characteristic upfield chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.3 | ~15 |

| C4-CH₃ | ~2.1 | ~12 |

| C2 | - | ~145 |

| C4 | - | ~125 |

| C5 | - | ~135 |

| NH₂ | 4.0-6.0 (broad) | - |

| N1-H | 10.0-12.0 (broad) | - |

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be invaluable in confirming the spatial proximity of the methyl groups to other protons in the molecule, further elucidating its solution-state conformation.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

The IR spectrum is expected to show characteristic N-H stretching vibrations for both the imidazole ring and the amino group in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups would appear around 2900-3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=N, C=C, and C-N stretching vibrations of the imidazole ring, as well as C-H and N-H bending modes.

Raman spectroscopy would complement the IR data, with the C=C and C=N stretching modes of the aromatic ring expected to show strong signals. The symmetric vibrations of the molecule would be particularly Raman active.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretch (imidazole) | 3100 - 3200 |

| N-H stretch (amine) | 3300 - 3500 (asymmetric & symmetric) |

| C-H stretch (methyl) | 2900 - 3000 |

| C=N/C=C ring stretch | 1500 - 1650 |

| C-H bend (methyl) | 1375 - 1450 |

| N-H bend (amine) | 1590 - 1650 |

Mass Spectrometric Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound, electron ionization (EI) mass spectrometry would likely lead to a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would be expected to proceed through several characteristic pathways. A common fragmentation for imidazole derivatives is the loss of HCN or a related neutral molecule, leading to stable fragment ions. The presence of methyl groups could lead to the loss of a methyl radical (·CH₃) to form a stable cation. Another likely fragmentation pathway would involve the cleavage of the amino group.

Isotopic labeling studies, for instance, by replacing the labile protons on the nitrogen atoms with deuterium, would be instrumental in confirming the proposed fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.

Table 4: Plausible Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment |

| 125 | [M]⁺ |

| 110 | [M - CH₃]⁺ |

| 98 | [M - HCN]⁺ |

| 83 | [M - CH₃ - HCN]⁺ |

Chiroptical Spectroscopy of Enantiomerically Enriched Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical properties. The synthesis of enantiomerically enriched derivatives would be necessary to apply these techniques, but no such derivatives have been reported in the literature. Consequently, this section is not applicable to the parent compound.

Strategic Derivatization and Functionalization of the 2,4 Dimethyl 1h Imidazol 5 Amine Scaffold

N-Alkylation and Acylation Reactions on the Imidazole (B134444) Nitrogen Atoms

The imidazole ring of 2,4-Dimethyl-1H-imidazol-5-amine contains two nitrogen atoms that can potentially undergo N-alkylation and N-acylation. The regioselectivity of these reactions is influenced by the electronic and steric environment of the nitrogen atoms.

N-Alkylation: The N-alkylation of imidazoles is a common strategy to introduce various alkyl groups, which can significantly alter the compound's physical and biological properties. The reaction typically proceeds via nucleophilic substitution, where the imidazole nitrogen attacks an alkyl halide or another electrophilic alkylating agent. The choice of base and solvent can influence the regioselectivity between the N-1 and N-3 positions. For this compound, the N-1 position is generally more accessible for alkylation.

Detailed Research Findings: In a typical N-alkylation reaction, this compound can be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The use of a strong base like NaH deprotonates the imidazole nitrogen, forming a more nucleophilic imidazolide (B1226674) anion, which then readily reacts with the alkyl halide.

| Reagent | Base | Solvent | Product |

| Methyl Iodide | NaH | THF | 1,2,4-Trimethyl-1H-imidazol-5-amine |

| Benzyl Bromide | K2CO3 | DMF | 1-Benzyl-2,4-dimethyl-1H-imidazol-5-amine |

N-Acylation: N-acylation introduces an acyl group onto the imidazole nitrogen, typically forming an N-acylimidazole. These compounds can serve as useful intermediates, as the acyl group can act as a protecting group or be involved in further transformations. The reaction is usually carried out using an acyl chloride or anhydride (B1165640) in the presence of a base.

Detailed Research Findings: The N-acylation of this compound can be achieved by reacting it with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) in a solvent like dichloromethane (B109758) (DCM) or THF, often with a tertiary amine base such as triethylamine (B128534) (TEA) to neutralize the HCl byproduct.

| Reagent | Base | Solvent | Product |

| Acetyl Chloride | TEA | DCM | 1-Acetyl-2,4-dimethyl-1H-imidazol-5-amine |

| Benzoyl Chloride | Pyridine | THF | 1-Benzoyl-2,4-dimethyl-1H-imidazol-5-amine |

Substitutions at the Imidazole Carbon Positions (e.g., halogenation, nitration)

The carbon atoms of the imidazole ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. In this compound, the C5 position is occupied by an amino group, leaving the C2 position as the primary site for substitution, though this is already substituted with a methyl group. Therefore, electrophilic attack would most likely occur at the C5-amine if not protected, or potentially displace one of the methyl groups under harsh conditions. More commonly, halogenation and nitration would proceed on the ring if activated.

Halogenation: Halogenation of imidazoles can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS), and chlorination can be performed with N-chlorosuccinimide (NCS). The position of halogenation depends on the reaction conditions and the substitution pattern of the imidazole ring.

Detailed Research Findings: Direct halogenation of the imidazole ring of this compound would likely require specific conditions to control regioselectivity. The presence of the activating amino group could direct halogenation to the C5 position if it were unsubstituted, but given the existing substitution, reaction at this position would involve displacement.

| Reagent | Solvent | Product |

| N-Bromosuccinimide | CCl4 | 5-Bromo-2,4-dimethyl-1H-imidazol-5-amine (hypothetical) |

| N-Chlorosuccinimide | CH3CN | 5-Chloro-2,4-dimethyl-1H-imidazol-5-amine (hypothetical) |

Nitration: Nitration of imidazoles typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and deactivates the ring towards further electrophilic substitution.

Detailed Research Findings: The nitration of 2,4-dimethylimidazole (B189465) has been reported to yield 2,4-dimethyl-5-nitroimidazole. A similar reaction with this compound would likely lead to the nitration of the primary amine under standard conditions, or potentially at a ring position if the amine is protected.

| Reagent | Conditions | Product |

| HNO3/H2SO4 | 0 °C to rt | N-(2,4-dimethyl-1H-imidazol-5-yl)nitramide (hypothetical) |

Modifications of the Primary Amine Moiety (e.g., amide formation, Schiff base condensation)

The primary amine at the C5 position is a key functional group for a wide range of derivatization reactions, allowing for the introduction of diverse functionalities.

Amide Formation: The primary amine can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. This is a robust and versatile reaction for creating new C-N bonds. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used to facilitate the reaction between a carboxylic acid and the amine. masterorganicchemistry.com

Detailed Research Findings: To synthesize an amide derivative, this compound can be reacted with a carboxylic acid in the presence of a coupling agent and a base.

| Carboxylic Acid | Coupling Agent | Solvent | Product |

| Acetic Acid | DCC | DCM | N-(2,4-dimethyl-1H-imidazol-5-yl)acetamide |

| Benzoic Acid | EDC/HOBt | DMF | N-(2,4-dimethyl-1H-imidazol-5-yl)benzamide |

Schiff Base Condensation: The primary amine can undergo condensation with aldehydes or ketones to form Schiff bases (imines). nih.gov This reaction is typically carried out under acidic or basic catalysis and often involves the removal of water to drive the equilibrium towards the product. gsconlinepress.com

Detailed Research Findings: The formation of a Schiff base from this compound can be achieved by reacting it with an aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. nih.gov

| Aldehyde/Ketone | Solvent | Product |

| Benzaldehyde | Ethanol | (E)-N-(benzylidene)-2,4-dimethyl-1H-imidazol-5-amine |

| Acetone | Methanol | N-(propan-2-ylidene)-2,4-dimethyl-1H-imidazol-5-amine |

Heterocyclic Annulation Reactions Utilizing the Imidazole Scaffold

The bifunctional nature of this compound, possessing both a nucleophilic amine and reactive ring nitrogens, makes it a valuable building block for the synthesis of fused heterocyclic systems. Annulation reactions involve the construction of a new ring fused to the existing imidazole core.

Detailed Research Findings: For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. The primary amine can act as a nucleophile in a Michael addition, followed by intramolecular cyclization and dehydration. Another approach involves the reaction with diketones or their equivalents to construct fused pyrazine (B50134) or other heterocyclic rings. epo.org

| Reagent | Conditions | Fused Heterocycle |

| Diethyl malonate | NaOEt, EtOH, reflux | Imidazo[4,5-d]pyrimidine derivative |

| Acetylacetone | p-TsOH, Toluene, reflux | Imidazo[4,5-b]pyridine derivative |

Synthesis of Complex Analogues and Hybrid Molecules for Research Probes

The derivatization strategies discussed above can be employed to synthesize more complex analogues and hybrid molecules of this compound. These molecules can be designed as research probes to investigate biological pathways or as potential therapeutic agents.

Detailed Research Findings: Hybrid molecules can be created by linking the this compound scaffold to other pharmacologically active moieties. For example, the primary amine can be used as a handle to attach other heterocyclic systems or pharmacophores via an amide or other stable linker. This approach has been used to develop multi-target ligands or to improve the pharmacokinetic properties of a known drug. The synthesis of such hybrids often involves multi-step sequences combining several of the reactions described previously. For instance, an initial N-alkylation could be followed by an amide coupling at the C5-amine to generate a complex molecule with tailored properties. The development of such complex analogues is a key strategy in modern drug discovery. nih.gov

| Hybrid Strategy | Example Linkage | Potential Application |

| Coupling with a known kinase inhibitor | Amide bond | Dual-target anticancer agent |

| Linking to a fluorescent dye | Schiff base | Biological imaging probe |

Computational and Theoretical Investigations of 2,4 Dimethyl 1h Imidazol 5 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or other ab initio methods, would be instrumental in characterizing the electronic properties of 2,4-Dimethyl-1H-imidazol-5-amine. Such studies would typically yield data on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability.

Electron Density Distribution: This would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness could be calculated to provide a quantitative measure of the molecule's reactivity.

Without dedicated studies, specific values for these parameters for this compound remain undetermined.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. These simulations model the movement of atoms and molecules over time, providing insights into:

Stable Conformers: Identification of the most energetically favorable three-dimensional arrangements of the molecule.

Rotational Barriers: Calculation of the energy required to rotate around single bonds, such as those connecting the methyl groups to the imidazole (B134444) ring.

Solvent Effects: Understanding how the molecule behaves in different solvent environments, which can influence its conformation and reactivity.

Specific conformational analyses and the associated energetic data for this compound are not currently published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are often used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, this would involve:

NMR Spectroscopy: Calculation of the chemical shifts for the ¹H and ¹³C atoms in the molecule, which would aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: Prediction of the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. This would help in assigning the peaks observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Theoretical determination of the electronic transitions that give rise to absorption in the ultraviolet-visible region.

A data table for predicted versus experimental spectroscopic values would be a key feature of such a study, but the necessary computational data is not available.

Intermolecular Interaction Studies (e.g., hydrogen bonding networks, π-π stacking)

Understanding how this compound interacts with itself and with other molecules is crucial for predicting its physical properties and its behavior in a biological context. Theoretical studies could investigate:

Hydrogen Bonding: The amine and imidazole ring nitrogens can act as hydrogen bond donors and acceptors. Computational models could determine the geometry and strength of these interactions.

π-π Stacking: The imidazole ring is an aromatic system, and therefore capable of engaging in π-π stacking interactions with other aromatic rings.

Quantitative data on the energies and geometries of these potential intermolecular interactions for this compound are absent from the literature.

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry can be a powerful tool for mapping out the potential reaction pathways of a molecule. For this compound, this could include:

Protonation Sites: Determining the most likely atom to be protonated and the associated proton affinity.

Reaction Mechanisms: Investigating the step-by-step mechanism of reactions involving the amine or imidazole functional groups. This would involve locating the transition state structures and calculating the activation energies for each step.

Detailed energy profiles and the geometries of transition states for reactions involving this specific compound have not been reported.

Exploration of Molecular Interactions and Mechanistic Biological Studies Non Clinical

Investigation of Receptor Binding Mechanisms and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding drug-receptor interactions and in the rational design of new therapeutic agents. nih.gov For imidazole (B134444) derivatives, docking studies have been crucial in elucidating their binding modes to a variety of receptors.

While specific molecular docking studies on 2,4-Dimethyl-1H-imidazol-5-amine are not prominently documented, research on analogous imidazole-containing compounds provides significant insights. For instance, studies on substituted imidazoles have revealed their potential to bind to various receptors, including α1- and α2-adrenergic receptors. nih.gov The nature and position of substituents on the imidazole ring, as well as the stereochemistry, play a critical role in determining the binding affinity and selectivity for different receptor subtypes. nih.gov

In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the substitution on the carbon bridge between the naphthalene (B1677914) and imidazole rings was found to be crucial for maintaining potent α2-adrenoceptor activity and high α2/α1-selectivity. nih.gov Molecular docking simulations of other imidazole derivatives have been performed against various protein targets, such as the SARS-CoV-2 main protease and sirtuins, demonstrating the versatility of the imidazole scaffold in fitting into diverse binding pockets. mdpi.comnih.govnih.gov These studies often highlight the importance of hydrogen bonds and π-π stacking interactions in the binding of the imidazole moiety to amino acid residues within the receptor's active site. nih.gov

Given its structure, this compound, with its amino and methyl groups, would be expected to participate in hydrogen bonding and hydrophobic interactions within a receptor binding site. The amino group can act as a hydrogen bond donor, while the methyl groups can engage in van der Waals interactions. The imidazole ring itself can participate in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. researchgate.net

Table 1: Predicted Interaction Profile of this compound Based on Analogous Compounds

| Interaction Type | Potential Interacting Residues | Basis of Prediction |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine | Presence of the -NH2 group and imidazole ring nitrogens. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Presence of two methyl groups. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | Aromatic nature of the imidazole ring. |

| Electrostatic Interactions | Charged amino acid residues | The imidazole ring can be protonated at physiological pH. rsc.org |

Enzymatic Inhibition and Activation Studies at a Molecular Level

Imidazole derivatives are known to act as both inhibitors and activators of various enzymes. nih.gov Their ability to coordinate with metal ions in enzyme active sites and to form hydrogen bonds makes them effective modulators of enzymatic activity.

Studies on various substituted imidazoles have demonstrated their potential as enzyme inhibitors. For example, a series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were evaluated for their ALK5 inhibitory activity in an enzyme assay, with one derivative showing high potency and selectivity. researchgate.net Similarly, other imidazole derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase and acetylcholinesterase.

The potential for this compound to modulate enzyme activity would likely depend on the specific enzyme . The 5-amino group could play a crucial role in interacting with the catalytic residues of an enzyme. For instance, in a study on 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC), a bifunctional enzyme in the de novo purine (B94841) biosynthesis pathway, the aminoimidazole moiety is a key substrate component. researchgate.netnih.gov This suggests that this compound could potentially interact with enzymes involved in nucleotide metabolism. wikipedia.org

Furthermore, some antifungal imidazole compounds have been shown to inhibit the enzyme activity of inducible nitric oxide synthase (iNOS), not by affecting the mRNA levels, but through a different mechanism, suggesting a direct interaction with the enzyme. nih.gov

Table 2: Potential Enzymatic Targets for this compound Based on Structurally Related Compounds

| Enzyme Target | Observed Effect in Analogs | Potential Role of this compound | Reference |

| ALK5 Kinase | Inhibition | Potential inhibitor | researchgate.net |

| Xanthine Oxidase | Inhibition | Potential inhibitor | |

| Acetylcholinesterase | Inhibition | Potential inhibitor | |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | Potential inhibitor | nih.gov |

| ATIC | Substrate interaction | Potential modulator or competitive inhibitor | researchgate.netnih.gov |

Protein-Ligand Interaction Dynamics through Biophysical Methods

Biophysical techniques are essential for characterizing the interactions between small molecules and their protein targets. nih.govnih.gov Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide quantitative data on binding affinity, stoichiometry, and kinetics. nih.gov

For imidazole derivatives, these methods have been employed to validate hits from screening campaigns and to understand the thermodynamics and kinetics of their interactions. For example, a study on imidazole derivatives binding to lysozyme (B549824) used biophysical methods to show that these compounds could destabilize the protein at low pH through weak electrostatic interactions. rsc.org This was attributed to the interaction of the protonated imidazole moiety with negatively charged amino acid residues on the protein surface. rsc.org

The interaction of this compound with a target protein could be characterized using these biophysical approaches. ITC could determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. SPR could be used to measure the on-rate (ka) and off-rate (kd) of binding, offering insights into the kinetics of the interaction. NMR spectroscopy could identify the specific atoms on both the ligand and the protein that are involved in the binding interface. nih.gov

Cell-Based Assays for Cellular Pathway Modulation and Target Identification

Cell-based assays are critical for understanding how a compound affects cellular processes and for identifying its molecular targets in a physiological context. epa.gov Imidazole derivatives have been evaluated in a variety of cell-based assays, often revealing effects on cell proliferation, apoptosis, and specific signaling pathways.

Recent studies have shown that certain novel imidazole derivatives can interfere with the proliferation of myeloid leukemia cell lines, such as NB4 and K562, by inducing apoptosis. nih.govnih.gov Further investigation in these studies revealed that the anti-proliferative effects were linked to the downregulation of the AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/beta-catenin pathway. nih.gov This highlights the potential for imidazole compounds to modulate key cancer-related signaling pathways.

Given these findings, this compound could potentially exhibit similar activities. Cell-based assays could be employed to screen this compound against various cancer cell lines to assess its anti-proliferative and pro-apoptotic effects. Reporter gene assays could be used to determine if it modulates specific signaling pathways, such as the Wnt/β-catenin or other pathways known to be dysregulated in disease.

Table 3: Potential Cellular Activities of this compound Based on Analog Studies

| Cellular Process | Observed Effect in Analogs | Potential Assay | Reference |

| Cell Proliferation | Inhibition in cancer cell lines | MTT assay, BrdU incorporation assay | nih.govnih.gov |

| Apoptosis | Induction in cancer cell lines | Annexin V/PI staining, Caspase activity assays | nih.govnih.gov |

| Wnt/β-catenin Signaling | Downregulation of target genes | Reporter gene assay, qRT-PCR | nih.gov |

| AXL-RTK Signaling | Downregulation | Western blot, qRT-PCR | nih.gov |

Structural Biology Approaches to Compound-Target Complex Elucidation (e.g., co-crystallography)

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level details of how a ligand binds to its target protein. nih.govpurdue.edu The co-crystallization of a compound with its target is a powerful method to visualize the precise binding mode and the key interactions that stabilize the complex.

For the imidazole scaffold, numerous co-crystal structures have been determined, revealing diverse binding modes. For example, the crystal structure of avian aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase) in complex with a non-folate inhibitor revealed a unique binding mode compared to traditional antifolates, with the inhibitor accessing an additional binding pocket. nih.gov In another example, X-ray crystallography of 2,4-1H-imidazole carboxamides bound to transforming growth factor β-activated kinase 1 (TAK1) showed a distinct binding mode with an unusual amide flip in the kinase hinge region. nih.gov

Should a specific protein target for this compound be identified, co-crystallography would be an invaluable tool to elucidate the structural basis of its activity. The resulting structure would show the precise orientation of the dimethyl-imidazole core and the 5-amino group within the binding site, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern its binding. This information would be critical for any future efforts to optimize the compound's potency and selectivity through structure-based drug design.

Applications in Catalysis, Advanced Materials Science, and Synthetic Building Blocks

Role as an Organocatalyst or Ligand in Transition Metal Catalysis

The imidazole (B134444) core is a well-established component in the design of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. mdpi.com The nitrogen atoms in the imidazole ring can also act as effective ligands for various metal centers. However, no specific studies were identified that detail the use of 2,4-Dimethyl-1H-imidazol-5-amine as either an organocatalyst or a ligand in transition metal catalysis. The presence of the amine group at the C5 position could potentially influence its electronic properties and coordination behavior, but without experimental data, its catalytic efficacy remains speculative.

Incorporation into Functional Polymer Architectures and Supramolecular Assemblies

Imidazole-containing polymers are known for their unique properties, including high thermal stability and proton conductivity. rsc.org The nitrogen atoms of the imidazole ring can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. While research has been conducted on incorporating various imidazole derivatives into polymers, there is no available literature that documents the use of this compound in the development of functional polymer architectures or supramolecular structures.

Use as a Precursor for Novel Dyes, Fluorescent Probes, and Sensors

The imidazole ring is a common structural motif in fluorescent compounds. nih.govsigmaaldrich.cn Modifications to the imidazole core can tune the photophysical properties of the resulting molecules, leading to the development of novel dyes, fluorescent probes, and sensors for various analytes. nih.gov While numerous imidazole-based fluorescent probes have been synthesized and studied, there is no specific mention of this compound being utilized as a precursor for such applications in the reviewed literature.

Development of Coordination Compounds and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters and organic linkers. The nitrogen atoms of the imidazole ring make it a suitable candidate for use as a linker in the synthesis of MOFs. Various imidazole derivatives have been successfully employed to create a wide range of MOF structures with diverse applications. However, a search of the existing literature did not yield any examples of MOFs or other coordination compounds that have been synthesized using this compound as a building block.

Strategic Building Block in the Total Synthesis of Complex Organic Molecules

The imidazole ring is a key structural component in many natural products. pharmacyjournal.netnih.gov As such, substituted imidazoles often serve as important intermediates in the total synthesis of these complex molecules. While the synthesis of various substituted imidazoles is a well-documented field of organic chemistry, there is no specific evidence to suggest that this compound has been employed as a strategic building block in any reported total synthesis of a complex organic molecule.

Emerging Research Paradigms and Future Outlook for 2,4 Dimethyl 1h Imidazol 5 Amine Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The era of digital chemistry is revolutionizing molecular discovery, with artificial intelligence (AI) and machine learning (ML) augmenting the capabilities of scientists to design and discover new molecules more efficiently. nih.govyoutube.com This data-driven approach is particularly relevant for the vast chemical space of imidazole (B134444) derivatives. ML models can learn from extensive datasets of known compounds to predict the properties and activities of novel, unsynthesized molecules, thereby prioritizing experimental efforts.

A prominent application is in quantitative structure-activity relationship (QSAR) studies. For instance, artificial neural networks (ANNs) have been successfully employed to predict the antibacterial activity of large series of imidazole derivatives against various bacteria. nih.gov These models establish strong correlations between the structural or physicochemical descriptors of the molecules and their observed biological effects, demonstrating the power of ML to forecast the pharmacological potency of new compounds based on calculated parameters. nih.gov

| Application Area | AI/ML Technique | Objective | Reference |

| Pharmacology | Artificial Neural Networks (ANN) | Predict antibacterial activity of new imidazole derivatives. | nih.gov |

| Reaction Discovery | Data-Driven Screening | Predict excited-state properties and reactivity of substrates, including imidazoles. | acs.org |

| Drug Design | General Machine Learning | Design targeted bioactive heterocyclic compounds, avoiding time and resource loss. | nih.gov |

| Therapeutics | AI-Driven Development | Design novel nanomedicines for pathways involving imidazole compounds. | mdpi.com |

Application of Flow Chemistry and Microfluidics in Synthesis

The synthesis of complex molecules like functionalized imidazoles is undergoing a significant shift from traditional batch processing to continuous-flow chemistry and microfluidics. nih.govrsc.org These technologies offer superior control over reaction parameters, enhanced safety, and improved scalability and efficiency. nih.gov The small dimensions of microreactors provide a high surface-area-to-volume ratio, leading to rapid heat and mass transfer, which can significantly accelerate reactions and improve yields. rsc.org

A compelling example is the multi-step continuous-flow synthesis of highly functionalized imidazo-oxadiazoles. In such a setup, multiple reaction steps are integrated into a single, streamlined process without the need to isolate intermediates. nih.gov This approach has been successfully combined with in-line microfluidic liquid-liquid extraction modules to efficiently remove high-boiling-point solvents and impurities, delivering the final product with high purity at a significant production rate. nih.gov

The versatility of these platforms is further demonstrated in biocatalysis. Microfluidic biocatalysis systems have been applied to the synthesis of N-substituted benzimidazole (B57391) derivatives, showcasing a green and efficient strategy for creating these valuable compounds. mdpi.com This method highlights the potential for combining the precise control of microfluidics with the high selectivity of enzymatic reactions. mdpi.com

| Feature | Batch Synthesis | Flow Chemistry / Microfluidics |

| Scalability | Often challenging, requires re-optimization. | More straightforward, by running the system for a longer time. |

| Safety | Potential for thermal runaways in large volumes. | Excellent heat dissipation, smaller reaction volumes enhance safety. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Can involve multiple isolation and purification steps. | Integration of reaction and purification steps is possible, reducing waste. |

| Reproducibility | Can vary between scales and operators. | Highly reproducible due to automated and precise control. |

Exploration of Novel Reactivity Manifolds and Unconventional Reaction Conditions

Research into imidazole synthesis is actively exploring novel reactivity and unconventional reaction conditions to access new chemical space and develop more sustainable methods. These approaches often use alternative energy sources to drive reactions, such as mechanical force (mechanochemistry) or sound waves (sonochemistry).

Mechanochemistry, which involves reactions induced by grinding or milling, offers a solvent-free or low-solvent route to chemical products. The reactions of imidazoles under mechanochemical conditions have been studied, providing a green alternative to traditional solution-phase synthesis. nih.gov Similarly, sonochemistry, the application of ultrasound to chemical reactions, has emerged as a promising technique for preparing imidazole derivatives. mdpi.com Ultrasonic irradiation can enhance reaction rates and improve yields, often under milder conditions than conventional methods, as demonstrated in various syntheses of imidazole-based compounds. mdpi.com

The fundamental reactivity of the imidazole core and related heterocycles is also being re-examined. Studies on the reactivity of nonstabilized cyclic isodiazenes, for example, provide insights into novel nitrogen-insertion reactions and rearrangements that lead to various nitrogen-containing heterocycles. acs.org Understanding these complex reaction mechanisms is crucial for developing new synthetic strategies. Furthermore, the use of imidazole derivatives themselves as ligands in challenging catalytic reactions, such as the C-I and C-Br bond activations using N-heterocyclic carbenes (NHCs), pushes the boundaries of known reactivity. acs.org

Advanced In-Situ Spectroscopic Techniques for Mechanistic Real-Time Monitoring

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. Advanced in-situ spectroscopic techniques, which monitor reactions as they happen in real-time, are providing unprecedented insights into the complex transformations involved in imidazole synthesis.

One of the most powerful methods is time-resolved in-situ synchrotron X-ray diffraction. birmingham.ac.uk This technique has been successfully used to quantitatively monitor mechanochemical reactions involving imidazoles in a ball mill. nih.gov By including an internal diffraction standard, researchers can follow the consumption of reactants, the formation of products, and even quantify the presence of transient amorphous intermediates during the milling process. nih.gov This level of detail is invaluable for elucidating reaction pathways in the solid state.

Other advanced spectroscopic methods are used to characterize the photophysical properties of functionalized imidazole derivatives, which is crucial for their application in areas like photodynamic therapy. Techniques such as UV-vis absorption, time-resolved fluorescence, and laser flash photolysis are employed to measure properties like excited triplet state formation and singlet oxygen generation in imidazole-substituted phthalocyanines. nih.gov These studies provide the mechanistic understanding needed to design molecules with specific light-activated functions. nih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The true potential of 2,4-Dimethyl-1H-imidazol-5-amine and its chemical relatives is being unlocked through interdisciplinary research that merges chemistry with biology and materials science. The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents. mdpi.com

At the Chemistry-Biology Interface: Imidazole derivatives are central to the development of new therapeutics. Research has identified them as potent antimicrobial agents, inhibitors of key enzymes like VEGFR-2 kinase for cancer therapy, and modulators of central nervous system targets such as the GABA-A receptor. mdpi.comnih.govnih.gov The ability to readily functionalize the imidazole ring allows chemists to fine-tune the biological activity, leading to the discovery of lead compounds for a wide range of diseases. nih.govacs.org

At the Chemistry-Materials Science Interface: Imidazole derivatives are critical building blocks for advanced functional materials. A prime example is the use of 2-methylimidazole (B133640) to construct metal-organic frameworks (MOFs) like ZIF-8. rsc.orgrsc.org Researchers have engineered these materials into complex architectures, such as 3D nanowebs inside microfluidic channels, creating highly efficient heterogeneous catalysts. rsc.org Beyond MOFs, imidazoles are used to create other novel materials, including surface-active ionic liquids with tailored properties for specific applications. acs.org The antioxidant properties of certain imidazole derivatives also make them interesting candidates for materials science applications, such as stabilizers. mdpi.com

This convergence of disciplines ensures that fundamental discoveries in imidazole chemistry are rapidly translated into innovative solutions for medicine and materials technology.

Q & A

Q. What are the common synthetic routes for 2,4-Dimethyl-1H-imidazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions on the imidazole core. For example, reacting 4-methylimidazole with methyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO can introduce methyl groups at specific positions . Optimization includes varying temperature (40–80°C), reaction time (6–24 hours), and stoichiometry of reagents. Monitoring progress via TLC or HPLC ensures intermediate purity.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Assign peaks for methyl groups (δ ~2.3–2.5 ppm for CH₃) and amine protons (δ ~5–6 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ at m/z 125.12 for C₅H₉N₃) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, especially if twinned or high-resolution data are obtained .

Q. What solvents and conditions are suitable for handling this compound in experimental settings?

- Methodological Answer : The compound is typically soluble in polar organic solvents (e.g., DMSO, methanol) but insoluble in water. Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Purity (>95%) is critical for reproducible bioassays; verify via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or substituent effects. Perform:

- Dose-Response Studies : Compare IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) .

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., nitro, halogen) and correlate with activity .

- Computational Modeling : Use DFT calculations to predict electronic effects or docking studies to identify target binding modes .

Q. What experimental design considerations are critical for studying the anticancer mechanisms of this compound?

- Methodological Answer :

- In Vitro Assays : Include positive controls (e.g., cisplatin) and measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and ROS generation .

- Target Identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout libraries .

- Metabolic Stability : Assess half-life in liver microsomes and cytochrome P450 inhibition .

Q. How can researchers optimize the regioselectivity of substitution reactions on this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic attacks to specific positions .

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations or Cu-mediated C–N couplings .

- Solvent Effects : Polar solvents (DMF) favor nucleophilic substitutions, while non-polar solvents (toluene) may enhance radical pathways .

Data Analysis and Technical Challenges

Q. What strategies are recommended for refining crystal structures of this compound derivatives with twinned data?

- Methodological Answer : Use SHELXL’s twin refinement module with the BASF parameter to model twin domains. Validate with R₁ (<5%), wR₂ (<15%), and Fo/Fc maps. For severe twinning, consider merging datasets from multiple crystals .

Q. How can researchers address low yields in the synthesis of this compound analogs?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

- Catalyst Screening : Test Pd(OAc)₂, NiCl₂, or organocatalysts for cross-couplings .

- Workup Optimization : Use extraction with ethyl acetate/water (3:1) and silica gel chromatography with gradient elution (hexane/EtOAc) .

Tables for Key Data

Q. Table 1. Analytical Parameters for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.